molecular formula C16H23BrN2O2 B1466632 tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate CAS No. 885693-00-5

tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate

Cat. No. B1466632
CAS RN: 885693-00-5
M. Wt: 355.27 g/mol
InChI Key: HFDGFACRWPWRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unfortunately, there is limited information available on the specific compound “tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate”. It is a complex organic compound, likely used in advanced organic synthesis .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Intermediate for Benzimidazole Compounds : One of the primary applications of tert-butyl piperidine derivatives is in the synthesis of benzimidazole compounds, which are crucial for developing drugs with potential biological activities. A study demonstrated the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, showcasing its role as an intermediate in crafting biologically active benzimidazole entities (Liu Ya-hu, 2010).

  • Crizotinib Intermediate : Another significant application is seen in the synthesis of Crizotinib intermediates. A research effort led to the creation of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for Crizotinib, a drug used in cancer treatment (D. Kong et al., 2016).

  • Vandetanib Key Intermediate : The compound also serves as a key intermediate in the synthesis of Vandetanib, a medication for medullary thyroid cancer. The synthesis involved multiple steps starting from piperidin-4-ylmethanol, illustrating the compound's critical role in pharmaceutical manufacturing processes (Min Wang et al., 2015).

Structural and Molecular Studies

  • X-ray Diffraction and Biological Evaluation : Structural characterization through X-ray diffraction studies provides insights into the molecular architecture and potential biological applications. For instance, the synthesis and structural elucidation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed its antibacterial and anthelmintic activities, highlighting the therapeutic potential of tert-butyl piperidine derivatives (C. Sanjeevarayappa et al., 2015).

Novel Synthetic Approaches

  • Synthetic Methodologies : Research has also focused on developing novel synthetic methodologies for producing tert-butyl piperidine derivatives efficiently. For example, an efficient and practical asymmetric synthesis of tert-butyl piperidine derivatives was developed, offering a useful intermediate for the synthesis of nociceptin antagonists. This highlights the compound's utility in synthesizing structurally complex and biologically significant molecules (H. Jona et al., 2009).

properties

IUPAC Name

tert-butyl 4-(4-amino-3-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGFACRWPWRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

To a solution of 4-(4-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.20 g, 0.71 mmol) (as prepared in the previous step) in DCM (3 mL) was added N-bromosuccinimide (NBS) (0.13 g, 0.71 mmol), and the reaction stirred at RT for 10 h. The reaction was diluted with EtOAc (10 mL) and washed with NaHCO3 (2×10 mL) and brine (10 mL). Concentration of the organic layer gave 0.26 g (100%) of the title compound as a yellow foam. Mass spectrum (ESI, m/z): Calcd. for C16H23BrN2O2, 355.1 (M+H). found 355.1.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2.00 g (7.24 mmol) 4-(4-amino-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (as prepared in the previous step) in 40 mL of CH3CN was treated with solid 1.25 g (7.02 mmol) NBS and stirred at RT for 15 min. The solvents were evaporated in vacuo, the residue was taken up in EtOAc (70 mL) and washed with saturated aqueous NaHCO3 (2×50 mL). The combined organic layers were dried (MgSO4) and concentrated in vacuo. Silica gel chromatography of the residue with 10-25% EtOAc-hexanes afforded 3.12 g (97%) of the title compound as a tan solid: Mass spectrum (ESI, m/z): Calcd. for C12H16N2O2Br, 299.0 (M−C4H9+2H), found 299.1/301.1.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(4-amino-3-bromophenyl)-piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.